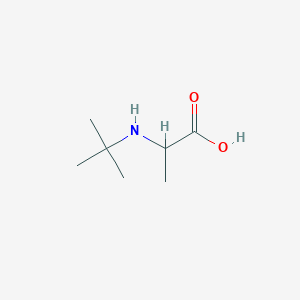
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is a complex organic compound known for its vibrant coloration and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate typically involves multiple steps, starting with the preparation of the xanthylium core. This core is synthesized through a series of reactions involving diethylamine and other reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include various substituted xanthylium derivatives, which have applications in dye synthesis and as intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, altering their function and activity. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
- 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
Uniqueness
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain applications in dye synthesis and biological research .
Eigenschaften
Molekularformel |
C28H32N4O3 |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
4-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-25(13-17)35-26-14-18(32(7-3)8-4)10-12-20(26)27(19)21-15-23(29)24(30)16-22(21)28(33)34/h9-16,30H,5-8,29H2,1-4H3,(H,33,34) |
InChI-Schlüssel |
UOIYMPCHGAUUIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=C(C(=N)C=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


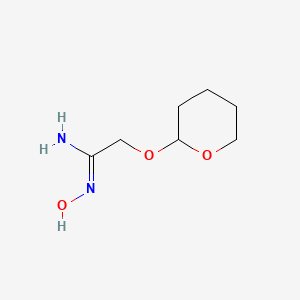
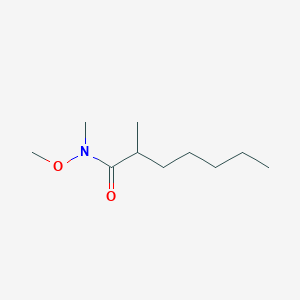
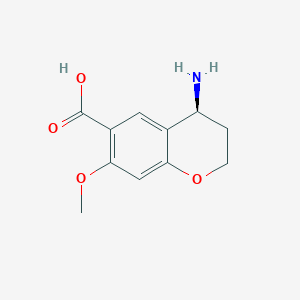
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
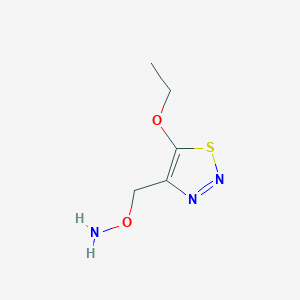
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
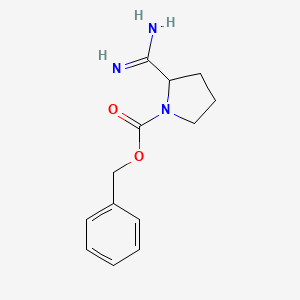

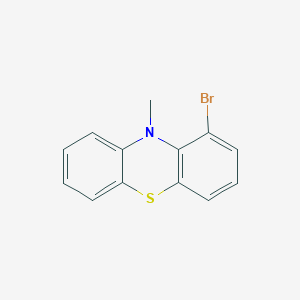
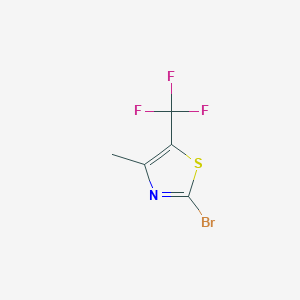

![tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate](/img/structure/B13123248.png)

